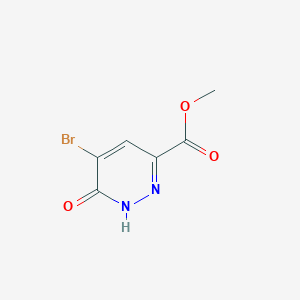
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method allows for the production of the target compound with high purity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor for the synthesis of other industrially relevant chemicals.
作用機序
The mechanism of action of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: Contains an additional methyl group on the nitrogen atom.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
生物活性
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 1591827-38-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₆H₅BrN₂O₃
- Molecular Weight : 233.02 g/mol
- Structure : The compound features a bromine atom and a carboxylate group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. Various methods have been reported, including the use of brominating agents and subsequent esterification processes to obtain the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells at certain concentrations:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study published in Scientific Reports evaluated a series of pyridazine derivatives, including this compound, for their antimicrobial properties. The compound showed comparable efficacy to standard antibiotics like Ciprofloxacin against certain strains of bacteria .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects on various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as a lead compound for further development in cancer therapy .
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
methyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) |
InChIキー |
QMFWQVODXGJTJG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC(=O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















